Dimyristoylphosphatidylcholine, DL-

Catalog No.
S1517128
CAS No.
18656-38-7
M.F
C36H72NO8P
M. Wt
677.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimyristoylphosphatidylcholine, DL-

CAS Number

18656-38-7

Product Name

Dimyristoylphosphatidylcholine, DL-

IUPAC Name

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C36H72NO8P

Molecular Weight

677.9 g/mol

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3

InChI Key

CITHEXJVPOWHKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2 Dimyristoyl glycero 3 phosphorylcholine, 1,2 Ditetradecanoyl glycero 3 phosphocholine, 1,2 Ditetradecyl glycero 3 phosphocholine, 1,2-Dimyristoyl-glycero-3-phosphorylcholine, 1,2-Ditetradecanoyl-glycero-3-phosphocholine, 1,2-Ditetradecyl-glycero-3-phosphocholine, Dimyristoyllecithin, Dimyristoylphosphatidylcholine, DMCP, DMPC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Model Membrane System:

Dimyristoylphosphatidylcholine, DL- (DMPC) is a well-characterized phospholipid commonly used in scientific research as a model membrane system. Its structure closely resembles the natural phospholipids found in cell membranes, making it a valuable tool for studying various aspects of membrane biology.

DMPC forms a bilayer structure in aqueous environments, mimicking the natural organization of phospholipids in cell membranes. This bilayer structure provides a platform for studying various membrane-related processes, including:

  • Membrane protein interactions: DMPC liposomes can be used to study how membrane proteins interact with the lipid environment and other biomolecules .
  • Drug-membrane interactions: DMPC can be used to investigate how drugs interact with cell membranes, which is crucial for understanding their mechanism of action and potential side effects .
  • Membrane fusion: DMPC vesicles can be used to study the process of membrane fusion, which is essential for various cellular functions such as neurotransmission and exocytosis .

Drug Delivery:

DMPC has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form stable liposomes. These liposomes can encapsulate drugs and deliver them to specific target sites in the body.

Researchers are investigating the use of DMPC-based liposomes for various therapeutic applications, including:

  • Cancer treatment: Delivering anticancer drugs directly to tumor cells with the help of DMPC liposomes could improve treatment efficacy and reduce side effects .
  • Gene therapy: DMPC liposomes can be used to deliver genetic material into cells for gene therapy applications .

Other Applications:

DMPC finds application in various other scientific research fields, including:

  • Nanoparticle research: DMPC can be used to functionalize nanoparticles, improving their stability and biocompatibility .
  • Cosmetics: DMPC has been used in some cosmetic formulations due to its ability to improve skin hydration and barrier function .

DMPC is a synthetic phospholipid []. Phospholipids are major components of biological membranes []. DMPC is specifically a type of phosphatidylcholine, meaning it contains choline as a headgroup [].


Molecular Structure Analysis

DMPC has a complex structure with both hydrophobic and hydrophilic regions [].

  • Two myristoyl fatty acid tails (14 carbons each) form the hydrophobic region, allowing it to interact with other lipids [].
  • A phosphate group links the fatty acid tails to a glycerol backbone. The phosphate group can be ionized, contributing to the hydrophilic character [].
  • A choline headgroup containing a positively charged nitrogen atom is attached to the glycerol backbone. This headgroup is hydrophilic and can interact with water [].

Chemical Reactions Analysis

The synthesis of DMPC typically involves multi-step organic chemistry reactions. Due to the complexity, it's beyond the scope of this discussion. However, some resources provide detailed procedures [].

DMPC can undergo hydrolysis, where it breaks down into its constituent parts like fatty acids, glycerol, and phosphate []. This breakdown is a natural process in biological systems.


Physical And Chemical Properties Analysis

  • Melting point: 142 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Poor solubility in water, soluble in organic solvents []

DMPC is a major component of cell membranes and plays a crucial role in maintaining membrane structure and function []. It helps to create a barrier between the inside and outside of cells [].

XLogP3

11.3

Drug Indication

DL-dimyristoylphosphatidylcholine is not an active pharmaceutical agent and has no indication.

Pharmacology

DL-dimyristoylphosphatidylcholine is a water soluble phospholipid used to solubilize drugs for injection [A32711].

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylcholine can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract [A32711].

Other CAS

18656-38-7

Wikipedia

DL-dimyristoylphosphatidylcholine

Dates

Modify: 2023-08-15
Strickley RG: Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. [PMID:15032302]

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